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Diisodecyl phthalate - 89-16-7

Diisodecyl phthalate

Catalog Number: EVT-3553307
CAS Number: 89-16-7
Molecular Formula: C28H46O4
C28H46O4
C6H4(COO(CH2)7CH(CH3)2)2
Molecular Weight: 446.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Diisodecyl phthalate (DIDP) is a high molecular weight phthalate primarily used as a plasticizer in the manufacturing of polymers, particularly polyvinyl chloride (PVC). [, , , ] DIDP belongs to a group of chemicals known as phthalic acid esters (PAEs), which are diesters of phthalic acid. [, ] These compounds are added to polymers to enhance their flexibility, transparency, durability, and longevity. []

  • Building materials: Flooring, wires, cables, roofing membranes []
  • Automotive parts: Interiors, dashboards, seating []
  • Food packaging: Certain types of packaging materials []
  • Children’s products: Toys (though restricted in many countries) [, ]

DIDP is not chemically bound to the polymer matrix and can migrate from products into the environment. [, ] This has raised concerns regarding human exposure and potential health effects, leading to extensive research on its toxicological properties, environmental fate, and potential alternatives.

Source and Classification

Diisodecyl phthalate is synthesized from phthalic anhydride and isodecanol. It falls under the category of plasticizers and is classified as a phthalate ester. The compound has been subject to regulatory scrutiny due to potential health concerns associated with phthalate exposure, leading to assessments by various health organizations regarding its safety in consumer products .

Synthesis Analysis

Methods and Technical Details

The synthesis of diisodecyl phthalate typically involves an esterification reaction between phthalic anhydride and isodecanol. The process can be outlined as follows:

  1. Single Esterification:
    • Phthalic anhydride (approximately 71.70 g) and isodecanol (about 197.4 g) are mixed in a reactor equipped with a thermometer, water trap, and nitrogen inlet.
    • The mixture is heated to 140–150 °C for about 10 minutes under nitrogen atmosphere.
  2. Double Esterification:
    • The temperature is increased to 180 °C, followed by the addition of a catalyst (e.g., titanium isopropyl propionate).
    • The reaction continues at 220 °C for several hours (typically around 3-4.5 hours) to ensure complete conversion into diisodecyl phthalate .

This method emphasizes efficiency by minimizing unnecessary steps such as decolorization while maximizing yield.

Molecular Structure Analysis

Structure and Data

Diisodecyl phthalate has the molecular formula C22H38O4C_{22}H_{38}O_{4} and a molecular weight of approximately 366.55 g/mol. Its structure consists of two isodecyl groups attached to the phthalate backbone, which can be represented as follows:

Phthalic AcidC6H4(COOR)2\text{Phthalic Acid}\rightarrow \text{C}_{6}\text{H}_{4}(COOR)_{2}

Where RR represents the isodecyl groups. The compound exhibits a symmetrical structure, contributing to its physical properties as a plasticizer.

Chemical Reactions Analysis

Reactions and Technical Details

Diisodecyl phthalate primarily participates in esterification reactions but can also undergo hydrolysis under certain conditions, leading to the formation of phthalic acid and isodecanol. This reaction can be significant in environments where high temperatures or moisture levels are present, potentially affecting the stability of products containing this compound.

Mechanism of Action

Process and Data

The mechanism by which diisodecyl phthalate acts as a plasticizer involves its ability to disrupt the intermolecular forces within polymer matrices, thereby increasing flexibility and reducing brittleness. This action occurs at the molecular level, where the presence of diisodecyl phthalate allows polymer chains to move more freely, enhancing their mechanical properties.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Colorless to yellowish liquid
  • Density: Approximately 0.94 g/cm³
  • Boiling Point: Around 350 °C
  • Viscosity: Viscous liquid at room temperature
  • Flash Point: Approximately 200 °C
  • Solubility: Soluble in organic solvents but insoluble in water

These properties make diisodecyl phthalate suitable for various applications in plastics manufacturing .

Applications

Scientific Uses

Diisodecyl phthalate is predominantly used in:

  • Plastic Manufacturing: As a plasticizer for polyvinyl chloride and other polymers.
  • Coatings: To improve flexibility and durability in paints and coatings.
  • Adhesives: Enhancing the performance characteristics of adhesives used in various applications.

Additionally, ongoing research continues to explore its effects on human health and environmental safety, leading to regulatory assessments aimed at minimizing exposure risks associated with phthalates .

Synthesis and Industrial Production Methodologies of Diisodecyl Phthalate (DIDP)

Catalytic Esterification Processes for DIDP Synthesis

Diisodecyl phthalate (DIDP) is synthesized via a two-step esterification reaction between phthalic anhydride and isodecanol. Isodecanol constitutes a mixture of C10 alcohol isomers, predominantly sec-propyl heptanol, distinguishing it from trimethyl heptanol or dimethyl octanol-based alcohols used in other plasticizers. This isomer profile imparts unique performance characteristics to DIDP, including enhanced thermal stability and lower volatility compared to shorter-chain phthalates like DOP (Dioctyl Phthalate) [1] [6]. The synthesis proceeds through an initial exothermic monoesterification, followed by a reversible diesterification requiring catalytic acceleration for completion [1].

Titanium-Based Catalyst Systems in Esterification Reactions

Organotitanate catalysts, particularly titanium isopropoxide (Ti(OiPr)₄), represent the industry standard for DIDP production due to their exceptional activity, selectivity, and hydrolytic stability compared to conventional acid catalysts (e.g., H₂SO₄). These catalysts function via a Lewis acid mechanism, where the electrophilic titanium center (Ti⁴⁺) coordinates with the carbonyl oxygen atom of the monoester or phthalic anhydride. This coordination polarizes the carbonyl group, significantly enhancing the nucleophilicity of the alcohol's oxygen and facilitating nucleophilic attack. The reaction proceeds through a tetrahedral intermediate, ultimately eliminating water and regenerating the catalyst [1] [7].

Table 1: Titanium Catalyst Performance in DIDP Esterification

Catalyst TypeTypical Loading (wt.% vs. PA)Reaction Temp. Range (°C)Key AdvantagesReported Ester Content (%)
Titanium Isopropoxide0.02 – 0.3210 – 230High activity, Hydrolytic stability, Low color formation99.8 – 99.9
Tetrabutyl Titanate0.05 – 0.4200 – 240Similar activity to isopropoxide>99.5
Titanium Ethoxide0.03 – 0.35205 – 235Lower volatility than isopropoxide99.7

Catalyst loadings are meticulously optimized, typically ranging between 0.02% and 0.3% by weight relative to phthalic anhydride. Excess catalyst can promote side reactions, such as alcohol dehydration or ester transesterification, leading to color body formation and increased acid number in the final product. Conversely, insufficient catalyst prolongs reaction time, reducing productivity. The superior performance of titanates lies in their ability to achieve near-quantitative conversion (>99.8%) without generating acidic by-products that necessitate extensive neutralization [1] [7].

Optimization of Reaction Parameters for Yield Enhancement

Achieving maximum DIDP yield and quality requires precise control over several interdependent reaction parameters:

  • Molar Ratio (Alcohol/Anhydride): A stoichiometric excess of isodecanol (typically 2.5:1 to 2.7:1) is employed to drive the equilibrium-limited diesterification reaction towards completion. While higher ratios (up to 3.0:1) further favor ester formation, they significantly increase the energy burden and cost associated with subsequent excess alcohol removal (dealcoholization). The optimal range balances high conversion (>99.5%) with manageable downstream processing [1].
  • Temperature Profile: The reaction proceeds in distinct thermal stages. Monoesterification occurs efficiently at 140–150°C within minutes under nitrogen. Subsequent diesterification requires higher temperatures. The optimal range for this stage is 210–230°C. Temperatures below 210°C result in impractically slow reaction kinetics (requiring >6 hours for completion), while temperatures exceeding 240°C risk thermal degradation of the reactants, products, or catalyst, manifested by increased product color (APHA >30) and higher acid number [1].
  • Reaction Time: At the optimal temperature and catalyst loading, diesterification typically achieves >99% conversion within 3–4 hours. Prolonged reaction times offer diminishing returns on conversion and increase the risk of side reactions. Continuous monitoring of reaction progress via acid number titration is standard practice industrially [1].
  • Agitation and Mass Transfer: Efficient mixing is crucial, particularly in the initial viscous monoester phase, to ensure homogeneous catalyst distribution, temperature uniformity, and effective removal of the co-produced water vapor via the nitrogen sparge. Inadequate mixing creates localized hot spots or reactant concentration gradients, reducing overall yield and product consistency [1] [2].

Table 2: Optimization of Key Reaction Parameters for DIDP Synthesis

ParameterOptimal RangeEffect of Lower ValueEffect of Higher Value
Alcohol/Anhydride Molar Ratio2.5:1 – 2.7:1Reduced diester yield (<98%), Higher residual acid numberIncreased dealcoholization cost & time, Minimal yield gain
Diesterification Temperature (°C)210 – 230Slow reaction kinetics (>6 hrs), Low conversionThermal degradation, High color (APHA >50), Catalyst deactivation
Reaction Time (hrs at optimal T)3 – 4Incomplete conversionIncreased side products, Higher color, No significant yield gain
Catalyst Loading (wt.% Ti(OiPr)₄)0.05 – 0.3Slow reaction kineticsIncreased color bodies, Potential transesterification

Industrial-Scale Production Innovations

Nitrogen Atmosphere Applications in Phthalate Esterification

Maintaining an oxygen-free environment via a continuous nitrogen purge throughout the esterification process is critical for producing high-quality, low-color DIDP. Nitrogen serves multiple essential functions:

  • Oxygen Exclusion: Molecular oxygen promotes oxidative degradation of the hot reaction mixture (especially the alcohols and ester products), leading to the formation of aldehydes (e.g., from alcohol oxidation), carboxylic acids, and unsaturated compounds. These oxidation products act as chromophores, significantly increasing the yellowness index (YI) and platinum-cobalt (Pt-Co) color number of the final DIDP. Nitrogen sparging effectively blankets the reactants, minimizing contact with atmospheric oxygen [1] [4].
  • Water Removal: The esterification reaction produces water. Nitrogen sparging facilitates the azeotropic removal of water vapor from the reaction mixture. Efficient water removal is paramount for shifting the equilibrium of the reversible diesterification reaction towards the desired diester product, significantly improving conversion rates and reducing reaction time. The nitrogen/water vapor mixture is typically condensed, the water separated, and the nitrogen can be recycled or vented [1] [2].
  • Vapor Space Inerting: Nitrogen purging ensures the vapor space above the reaction mixture remains non-flammable, mitigating fire and explosion risks associated with the elevated temperatures used and the presence of volatile organic vapors (alcohols) [4].

Modern production facilities increasingly utilize on-site nitrogen generators employing Pressure Swing Adsorption (PSA) or Membrane Separation technologies. These systems separate nitrogen (N₂) from compressed air, providing a continuous, cost-effective supply of high-purity (typically >99.5%) nitrogen gas. This approach eliminates the logistical costs, hazards, and storage space requirements associated with delivered liquid nitrogen or high-pressure nitrogen cylinders. Studies indicate potential cost savings of 40–80% compared to purchased liquid nitrogen, alongside a reduced carbon footprint [4].

Post-Reaction Purification Techniques

Following esterification and initial excess alcohol removal via vacuum distillation, the crude DIDP contains residual catalyst, traces of unreacted acid, monoester, and minor side reaction products (e.g., olefins from alcohol dehydration). Rigorous purification is essential to meet the stringent specifications for plasticizers used in sensitive applications like PVC for wire insulation or food-contact films [1] [5] [9].

  • Alkali Cleaning (Neutralization/Washing):
  • Process: A dilute aqueous sodium hydroxide (NaOH) solution (typically 5% concentration) is added to the warm crude ester (90–95°C) under controlled agitation. The alkali neutralizes residual acidic species (primarily unreacted monoester acid and traces of phthalic acid) converting them into water-soluble sodium salts. It also hydrolyzes and solubilizes residual titanium catalyst, forming titanium hydroxides or oxides. The process usually involves 1–3 washing stages, each followed by a settling period to allow separation of the aqueous phase (which contains the salts and catalyst residues) from the ester phase [1] [5].
  • Optimization: Key parameters include alkali concentration, temperature, mixing intensity, and number of stages. Excessive alkali concentration, temperature, or agitation can lead to saponification (base-catalyzed hydrolysis) of the desired DIDP ester, reducing yield and increasing acid number. Insufficient washing leaves acidic impurities and catalyst residues, degrading product quality and stability. The endpoint is typically confirmed by measuring the pH of the final wash water, which should be neutral (pH 7–8) [1] [5].
  • Efficiency: Properly conducted alkali cleaning reduces the acid number of crude DIDP from >1.0 mg KOH/g to <0.01 mg KOH/g and removes >99% of titanium catalyst residues [1].
  • Steam Stripping (Refining/Deodorization):
  • Process: After alkali washing and water washing, the ester undergoes steam distillation under reduced pressure or atmospheric pressure. Live steam is injected directly into the hot liquid ester (typically at 180 ± 5°C). This process serves two critical purposes:
  • Removal of Low Boilers: Volatile impurities, including residual traces of isodecanol, light esters formed from minor alcohol components, aldehydes, ketones, and other odoriferous low-molecular-weight decomposition products, are codistilled with the steam. These compounds negatively impact odor, volatility, and electrical properties of the final DIDP [1] [9].
  • Deodorization: The steam stripping effectively removes volatile components responsible for unpleasant odors, resulting in a bland final product essential for many applications [9].
  • Conditions: The process is conducted under vacuum (-0.085 to -0.095 MPa) to lower the boiling points and minimize thermal stress, or at atmospheric pressure. Steam injection continues until no more organic condensate is observed ("no cut") in the distillate receiver [1] [9].
  • Efficiency: Steam stripping significantly reduces the volatile content of DIDP, as measured by weight loss on heating (e.g., 2 hrs at 125°C), bringing it within specifications (<0.3%). It also finalizes color stabilization, yielding DIDP with APHA color numbers typically between 10 and 30 [1] [5].

Table 3: Purification Efficiency for Crude DIDP

Purification StepKey Target Impurities RemovedOperational ConditionsEfficiency Metric & Result
Vacuum DealcoholizationExcess Isodecanol-0.085 to -0.095 MPa, 170–180°CResidual Alcohol < 0.05%
Alkali Cleaning (5% NaOH)Monoester Acid, Catalyst Residues90–95°C, 1–3 washes, 1 hr/washAcid Number Reduction: >1.0 → <0.01 mg KOH/g; Catalyst Removal: >99%
Water WashingSoluble Salts, Residual Alkali90–95°C, Water 25% of ester vol/washWash Water pH 7–8
Steam StrippingLow Boilers, Odors, Color Bodies180 ± 5°C, Vacuum or AtmosphericVolatile Content: <0.3%; Final Color (APHA): 10–30

Advanced facilities may supplement or replace traditional alkali washing with adsorptive purification. This involves treating the hot crude ester with activated carbon, activated clay (e.g., bentonite), or synthetic adsorbents (e.g., alumina, silica gel). These materials physically adsorb color bodies, polar impurities, and trace catalyst residues. Filtration then removes the spent adsorbent along with the adsorbed impurities. Adsorptive purification can offer advantages like reduced water usage, lower waste generation, and potentially better color reduction, but requires careful optimization of adsorbent type, dosage, contact time, and temperature [5].

Properties

CAS Number

89-16-7

Product Name

Diisodecyl phthalate

IUPAC Name

bis(8-methylnonyl) benzene-1,2-dicarboxylate

Molecular Formula

C28H46O4
C28H46O4
C6H4(COO(CH2)7CH(CH3)2)2

Molecular Weight

446.7 g/mol

InChI

InChI=1S/C28H46O4/c1-23(2)17-11-7-5-9-15-21-31-27(29)25-19-13-14-20-26(25)28(30)32-22-16-10-6-8-12-18-24(3)4/h13-14,19-20,23-24H,5-12,15-18,21-22H2,1-4H3

InChI Key

ZVFDTKUVRCTHQE-UHFFFAOYSA-N

SMILES

CC(C)CCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCC(C)C

Solubility

Insoluble (NTP, 1992)
In water, 0.28 mg/L at 25 °C
Soluble in organic solvents
Insoluble in glycerol, glycols and some amines
More soluble in crude sweat than in water and increasing solubility with pH rise
Solubility in water: none

Canonical SMILES

CC(C)CCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCC(C)C

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